molecular formula C13H14O2 B14228857 Methyl 2-(3-methylphenyl)pent-4-ynoate CAS No. 828918-92-9

Methyl 2-(3-methylphenyl)pent-4-ynoate

Cat. No.: B14228857
CAS No.: 828918-92-9
M. Wt: 202.25 g/mol
InChI Key: XDENJJNSRJWYED-UHFFFAOYSA-N
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Description

Methyl 2-(3-methylphenyl)pent-4-ynoate is an organic compound with the molecular formula C13H14O2 It is a derivative of pent-4-ynoic acid, where the hydrogen atom at the second position is replaced by a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methylphenyl)pent-4-ynoate typically involves the esterification of 2-(3-methylphenyl)pent-4-ynoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylphenyl)pent-4-ynoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 2-(3-methylphenyl)pent-4-ynoic acid or 2-(3-methylphenyl)pent-4-en-2-one.

    Reduction: Formation of 2-(3-methylphenyl)pent-4-ene or 2-(3-methylphenyl)pentane.

    Substitution: Formation of various substituted derivatives on the phenyl ring.

Scientific Research Applications

Methyl 2-(3-methylphenyl)pent-4-ynoate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methylphenyl)pent-4-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-pentynoate: A simpler ester with a similar alkyne functional group but lacking the phenyl substitution.

    2-(3-methylphenyl)pent-4-ynoic acid: The corresponding acid form of the ester.

    Methyl 2-phenylpent-4-ynoate: A similar compound with a phenyl group instead of a 3-methylphenyl group.

Uniqueness

Methyl 2-(3-methylphenyl)pent-4-ynoate is unique due to the presence of both the alkyne functional group and the 3-methylphenyl substitution

Properties

CAS No.

828918-92-9

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

methyl 2-(3-methylphenyl)pent-4-ynoate

InChI

InChI=1S/C13H14O2/c1-4-6-12(13(14)15-3)11-8-5-7-10(2)9-11/h1,5,7-9,12H,6H2,2-3H3

InChI Key

XDENJJNSRJWYED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CC#C)C(=O)OC

Origin of Product

United States

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